molecular formula C15H9NOS B12547542 3-Phenylthieno[2,3-b]pyrrolizin-8-one CAS No. 156274-15-6

3-Phenylthieno[2,3-b]pyrrolizin-8-one

Cat. No.: B12547542
CAS No.: 156274-15-6
M. Wt: 251.30 g/mol
InChI Key: YYQSSUSYLXBUIE-UHFFFAOYSA-N
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Description

3-Phenylthieno[2,3-b]pyrrolizin-8-one is a heterocyclic compound that belongs to the class of thienopyrrolizines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[2,3-b]pyrrolizinone core with a phenyl group attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylthieno[2,3-b]pyrrolizin-8-one typically involves the aromatization of 2-hydroxypyrrolo[1,2-a]thieno[3,2-e][1,4]diazepines. This process can be achieved using thionyl chloride as a reagent . The reaction conditions generally require the use of common chemicals and solvents such as those available from Sigma-Aldrich or Acros-Organics .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-Phenylthieno[2,3-b]pyrrolizin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties
Research indicates that derivatives of thieno[2,3-b]pyrrolizin-8-one exhibit potent anti-inflammatory effects. For instance, compounds derived from this scaffold have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha, making them potential candidates for treating inflammatory diseases. These compounds can be formulated into pharmaceutical compositions for various routes of administration, including oral, topical, and parenteral .

Cancer Treatment
The compound has demonstrated promising activity against cancer cells, particularly in inhibiting the FOXM1 transcription factor associated with aggressive breast cancer phenotypes. Studies have shown that certain derivatives can significantly reduce the expression of FOXM1 in triple-negative breast cancer cell lines (MDA-MB-231), indicating their potential as therapeutic agents in oncology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of TNF-alpha; potential treatment for rheumatoid arthritis and other inflammatory diseases.
AnticancerInhibition of FOXM1 in breast cancer cells; reduced cell proliferation observed in vitro.
AntimicrobialExhibits activity against various microbial strains; potential use in infection control.

Case Study: FOXM1 Inhibition

In a study evaluating the structure-activity relationship of thieno[2,3-b]pyrrolizin derivatives, specific substitutions were found to enhance anti-proliferative activity in MDA-MB-231 cells. Compounds with electron-withdrawing groups demonstrated a significant reduction in FOXM1 levels compared to controls, suggesting a targeted approach for drug design in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylthieno[2,3-b]pyrrolizin-8-one is unique due to its specific structure and the presence of a phenyl group at the 3-position, which contributes to its distinct biological activities and potential applications in medicinal chemistry. Its ability to act as both an antitubulin agent and a protein kinase inhibitor highlights its versatility and potential for therapeutic development.

Biological Activity

3-Phenylthieno[2,3-b]pyrrolizin-8-one is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, structure-activity relationships (SAR), and biological evaluations, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a thieno[2,3-b]pyrrolizin backbone with a phenyl substituent at the 3-position. Its molecular formula is C12H9N1OC_{12}H_{9}N_{1}O, and it has a molecular weight of 195.21 g/mol. The synthesis typically involves multi-step organic reactions that may include cyclization and functional group modifications to achieve the desired thienopyrrolizin structure.

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity: The compound has shown potential in inhibiting tumor cell proliferation. It acts on specific molecular targets involved in cancer cell growth and survival.
  • Anti-inflammatory Effects: Studies suggest that it can modulate inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines.
  • Neuroprotective Properties: There is evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in substituents on the phenyl ring or modifications to the thieno or pyrrolizin moieties can significantly alter its potency and selectivity against various biological targets.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of cytokine release
NeuroprotectionProtection against oxidative stress

Table 2: Structure-Activity Relationship Insights

Compound VariantSubstituentIC50 (μM)Biological Effect
Base CompoundNoneXReference activity
Variant A-ClYIncreased potency
Variant B-BrZDecreased activity

Case Studies

  • Anticancer Efficacy in Triple-Negative Breast Cancer:
    A study evaluated the effects of this compound on MDA-MB-231 cells. The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics. Molecular docking studies indicated favorable interactions with key proteins involved in cell cycle regulation.
  • Neuroprotection Against Oxidative Stress:
    In vitro assays showed that the compound could reduce neuronal cell death induced by oxidative agents. This effect was attributed to its ability to scavenge free radicals and modulate apoptotic pathways.

Properties

CAS No.

156274-15-6

Molecular Formula

C15H9NOS

Molecular Weight

251.30 g/mol

IUPAC Name

3-phenylthieno[2,3-b]pyrrolizin-8-one

InChI

InChI=1S/C15H9NOS/c17-14-12-7-4-8-16(12)13-11(9-18-15(13)14)10-5-2-1-3-6-10/h1-9H

InChI Key

YYQSSUSYLXBUIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N4C=CC=C4C3=O

Origin of Product

United States

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